

Introduction: The Analytical Imperative for Poly-fluorinated Biaryl Compounds

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Compound of Interest

Compound Name: 4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B1393317

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4-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a poly-fluorinated biaryl carboxylic acid. Molecules of this class are of significant interest in medicinal chemistry and materials science, where the strategic placement of fluorine atoms is used to modulate properties such as metabolic stability, binding affinity, and lipophilicity. The structural complexity, characterized by restricted bond rotation and the presence of multiple spin-active nuclei (^1H and ^{19}F), makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous structure elucidation and conformational analysis.

This guide provides a comprehensive comparison and predictive analysis of the ^1H and ^{19}F NMR spectra of **4-(3,4-Difluorophenyl)-2-fluorobenzoic acid**. As direct spectral data for this specific compound is not readily available in the public domain, this document serves as an expert guide on how to predict, interpret, and validate its NMR spectra. The analysis is grounded in the fundamental principles of NMR, utilizing substituent chemical shift (SCS) additivity rules and empirical data from analogous compounds to construct a reliable spectral forecast.^{[1][2][3]} This approach not only offers a detailed characterization of the target molecule but also provides a methodological framework for researchers working with novel fluorinated compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for the assignment of NMR signals. The following diagram illustrates the structure of **4-(3,4-Difluorophenyl)-2-fluorobenzoic acid** with

the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of **4-(3,4-Difluorophenyl)-2-fluorobenzoic acid**.

Part 1: Predicted ^1H NMR Spectrum (500 MHz, DMSO- d_6)

The ^1H NMR spectrum is anticipated to display signals for six aromatic protons and one carboxylic acid proton. The chemical shifts are predicted based on the known spectrum of 2-fluorobenzoic acid as the base, with additive corrections for the 3,4-difluorophenyl substituent. [1][4] The solvent, DMSO- d_6 , is chosen for its ability to dissolve the polar carboxylic acid and for its characteristic high-field solvent signal, which avoids overlap with the aromatic region. The carboxylic acid proton is expected to be a broad singlet at a very downfield position (>13 ppm) due to hydrogen bonding with the solvent.

Causality of Predicted Chemical Shifts and Couplings

- Ring A Protons (H-3, H-5, H-6):
 - H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, which will deshield it significantly, pushing it downfield. It is also ortho to the C1-C1' biaryl linkage. It will exhibit a doublet of doublets splitting pattern due to coupling with H-5 (^3JHH) and a smaller four-bond coupling to the fluorine at C2 (^4JHF).
 - H-3: This proton is ortho to the fluorine at C2, resulting in a significant ^3JHF coupling. It is also meta to the carboxylic acid group. Its signal is predicted to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling to H-5 (^4JHH) and the fluorine at C2 (^3JHF).
 - H-5: This proton is meta to both the fluorine and the carboxylic acid group, and ortho to the large biaryl substituent. It will be split by H-6 (^3JHH) and H-3 (^4JHH), and will also show a small five-bond coupling to the fluorine at C2 (^5JHF), resulting in a complex multiplet.
- Ring B Protons (H-2', H-5', H-6'):
 - The chemical shifts for these protons are estimated based on data for 4-bromo-1,2-difluorobenzene, using the 2-fluorobenzoic acid moiety as the "substituent".[5]

- H-2': This proton is ortho to the biaryl linkage and meta to the fluorine at C4'. It will be split into a doublet of doublets by H-6' ($^3J_{HH}$) and the fluorine at C3' ($^4J_{HF}$).
- H-6': This proton is also ortho to the biaryl linkage and ortho to the fluorine at C4'. It will be split by H-5' ($^3J_{HH}$) and the fluorine at C4' ($^3J_{HF}$), appearing as a complex multiplet.
- H-5': This proton is ortho to the fluorine at C3' and meta to the fluorine at C4'. It will be split by H-6' ($^3J_{HH}$), the fluorine at C4' ($^4J_{HF}$), and the fluorine at C3' ($^3J_{HF}$), resulting in a complex multiplet, likely appearing as a quartet or doublet of triplets.
- Long-Range Couplings: Small couplings (4J and 5J , typically < 1 Hz) may be observed between the protons and fluorines of Ring A and those on Ring B.[6][7] These through-space or through-bond interactions can cause additional broadening or fine splitting of the signals, particularly in high-resolution spectra.

Predicted ^1H NMR Data Summary

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
COOH	> 13.0	br s	-
H-6	~ 7.9 - 8.1	dd	${}^3\text{J}_{\text{H6-H5}} \approx 7.5\text{-}8.5$ Hz; ${}^4\text{J}_{\text{H6-F2}} \approx 4.5\text{-}5.5$ Hz
H-2'	~ 7.7 - 7.9	ddd	${}^3\text{J}_{\text{H2'-H6'}} \approx 8.0\text{-}9.0$ Hz; ${}^4\text{J}_{\text{H2'-F3'}} \approx 5.0\text{-}7.0$ Hz; ${}^5\text{J}_{\text{H2'-F4'}} \approx 1.5\text{-}2.5$ Hz
H-6'	~ 7.6 - 7.8	ddd	${}^3\text{J}_{\text{H6'-H5'}} \approx 8.0\text{-}9.0$ Hz; ${}^3\text{J}_{\text{H6'-F4'}} \approx 8.0\text{-}10.0$ Hz; ${}^4\text{J}_{\text{H6'-F3'}} \approx 5.0\text{-}7.0$ Hz
H-5	~ 7.4 - 7.6	m	${}^3\text{J}_{\text{H5-H6}} \approx 7.5\text{-}8.5$ Hz; ${}^4\text{J}_{\text{H5-H3}} \approx 2.5\text{-}3.0$ Hz; ${}^5\text{J}_{\text{H5-F2}} \approx 2.0\text{-}3.0$ Hz
H-5'	~ 7.3 - 7.5	dddd	${}^3\text{J}_{\text{H5'-H6'}} \approx 8.0\text{-}9.0$ Hz; ${}^3\text{J}_{\text{H5'-F3'}} \approx 8.0\text{-}10.0$ Hz; ${}^4\text{J}_{\text{H5'-F4'}} \approx 6.0\text{-}8.0$ Hz; ${}^5\text{J}_{\text{H5'-H2'}} \approx 2.0\text{-}3.0$ Hz
H-3	~ 7.2 - 7.4	t (or ddd)	${}^3\text{J}_{\text{H3-F2}} \approx 8.0\text{-}10.0$ Hz; ${}^3\text{J}_{\text{H3-H(ring B)}}$ (long range) < 1 Hz; ${}^4\text{J}_{\text{H3-H5}} \approx 2.5\text{-}3.0$ Hz

Part 2: Predicted ${}^{19}\text{F}$ NMR Spectrum (470 MHz, DMSO- d_6 , ${}^1\text{H}$ -decoupled)

The proton-decoupled ${}^{19}\text{F}$ NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal

overlap.[8][9] For this molecule, three distinct fluorine signals are expected. Their chemical shifts are predicted relative to an external standard like CFCl_3 (δ 0.0 ppm).

Causality of Predicted Chemical Shifts and Couplings

The electronic environment heavily influences the ^{19}F chemical shift. Electron-withdrawing groups cause a downfield shift (less negative δ), while electron-donating groups cause an upfield shift (more negative δ).[10] In a proton-decoupled spectrum, the remaining splitting will be due to fluorine-fluorine (F-F) couplings.

- F-2 (Ring A): This fluorine is ortho to the electron-withdrawing COOH group and the biaryl system. Its chemical shift will be influenced by both. It will exhibit a small four-bond coupling (^4JFF) to F-3' and a five-bond coupling (^5JFF) to F-4'. These long-range couplings across the biaryl linkage are often observed and are dependent on the dihedral angle between the rings.[6]
- F-3' (Ring B): This fluorine is ortho to F-4' and will show a large ortho F-F coupling (^3JFF). It is also meta to the biaryl linkage. It will exhibit a four-bond coupling to F-2.
- F-4' (Ring B): This fluorine is ortho to F-3', showing the same large ^3JFF coupling. It is para to the biaryl linkage and will show a five-bond coupling to F-2.

Predicted ^{19}F NMR Data Summary

Fluorine Assignment	Predicted Chemical Shift (δ , ppm vs CFCl_3)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
F-2	~ -110 to -115	d	$^4\text{JF2-F3}' \approx 2\text{-}4$ Hz; $^5\text{JF2-F4}' < 2$ Hz (may appear as a broad singlet or fine doublet)
F-3'	~ -135 to -140	d	$^3\text{JF3}'\text{-F4}' \approx 18\text{-}22$ Hz; $^4\text{JF3}'\text{-F2} \approx 2\text{-}4$ Hz
F-4'	~ -138 to -143	d	$^3\text{JF3}'\text{-F4}' \approx 18\text{-}22$ Hz; $^5\text{JF4}'\text{-F2} < 2$ Hz

Alternative Analytical Methodologies: A Comparative Overview

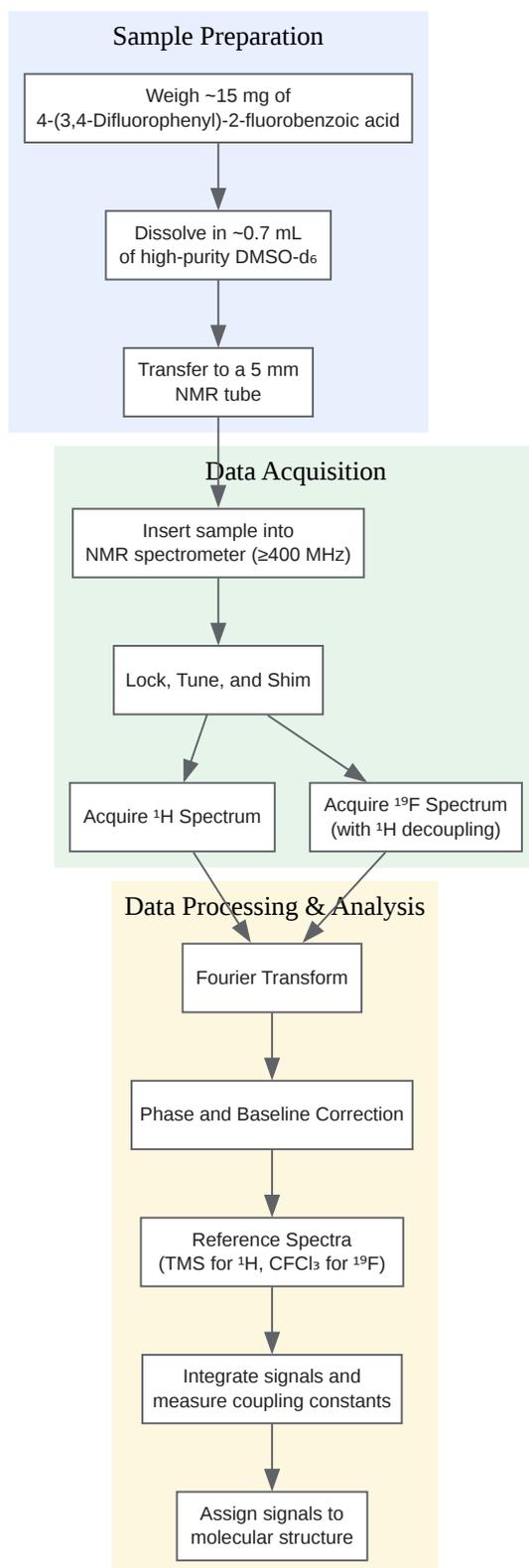
While ^1H and ^{19}F NMR are the primary tools for structural elucidation of this molecule, other techniques provide complementary information.

Technique	Information Provided	Advantages	Limitations
¹³ C NMR	Provides the number of unique carbon environments and information about their hybridization and electronic state.	Directly observes the carbon skeleton. C-F couplings (¹ JCF, ² JCF, etc.) provide additional structural constraints.	Low natural abundance of ¹³ C requires longer acquisition times.
2D NMR (COSY, HSQC, HMBC)	Establishes connectivity between atoms (H-H, C-H). HMBC is particularly useful for long-range C-H and C-F correlations.	Unambiguously assigns protons and carbons and confirms the overall structure. [11]	Requires more instrument time and more complex data analysis.
Mass Spectrometry (MS)	Determines the exact molecular weight and provides fragmentation patterns that can confirm the presence of key structural motifs.	High sensitivity, requires very small sample amounts. High-resolution MS can confirm the elemental formula.	Does not provide information on the connectivity of atoms or stereochemistry.
X-ray Crystallography	Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, angles, and the dihedral angle between the aromatic rings.	The definitive method for structural determination.	Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation observed by NMR.

Experimental Protocols

A rigorous and well-documented experimental procedure is the foundation of trustworthy and reproducible results.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology

- Sample Preparation:
 1. Accurately weigh 10-20 mg of the solid **4-(3,4-Difluorophenyl)-2-fluorobenzoic acid**.
 2. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[7]
 3. Transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
- Instrument Setup and Calibration:
 1. Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).
 2. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
 3. Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity.
 4. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
- ¹H NMR Acquisition:
 - Pulse Program: Use a standard single-pulse experiment (e.g., Bruker's 'zg30').
 - Spectral Width: ~16 ppm, centered around 8 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ¹⁹F NMR Acquisition (Proton Decoupled):

- Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., Bruker's 'zgpg30').
- Spectral Width: ~100 ppm, centered around -130 ppm.
- Acquisition Time: ~1 second.
- Relaxation Delay: 2 seconds.
- Number of Scans: 64.
- Data Processing:
 1. Apply an exponential window function (line broadening of ~0.3 Hz for ^1H , ~1.0 Hz for ^{19}F) to improve the signal-to-noise ratio.
 2. Perform a Fourier Transform on the Free Induction Decay (FID).
 3. Phase the resulting spectrum manually or automatically.
 4. Apply a baseline correction algorithm.
 5. Reference the ^1H spectrum to the residual DMSO signal (δ 2.50 ppm) or internal TMS (δ 0.00 ppm). Reference the ^{19}F spectrum to an external standard of CFCl_3 (δ 0.00 ppm).

Conclusion

This guide demonstrates that even in the absence of previously published spectra, a robust and detailed prediction of the ^1H and ^{19}F NMR data for a complex molecule like **4-(3,4-Difluorophenyl)-2-fluorobenzoic acid** is achievable. By systematically applying the principles of substituent additivity and leveraging empirical data from structurally related fragments, we have established a comprehensive set of expected chemical shifts, multiplicities, and coupling constants. This predictive framework is not only crucial for the initial identification and characterization of this specific compound but also serves as a valuable educational and practical tool for any researcher engaged in the synthesis and analysis of novel fluorinated organic molecules. The combination of ^1H and ^{19}F NMR, supported by other analytical techniques, provides the rigorous, self-validating system required for confident structural elucidation in modern drug development and materials science.

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